molecular formula C16H15N3O2 B1296361 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide CAS No. 38659-87-9

3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide

Cat. No. B1296361
CAS RN: 38659-87-9
M. Wt: 281.31 g/mol
InChI Key: JKFJIVKAJMBNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is also known as OPDA and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Applications in Organic Solvents and Separation Technologies

  • Solvent Efficacy in Separation Processes : Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, highlights their potential as alternative solvents for separation processes, including the separation of alkenes from alkanes. These findings underscore the importance of exploring various organic compounds, possibly including 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide, for their solvent properties and efficiency in chemical separations (Domańska, Wlazło, & Karpińska, 2016).

Synthetic Methods and Chemical Intermediates

  • Synthesis of Phosphonic Acids : Phosphonic acids, known for their wide range of applications in chemistry and biology, exemplify the diverse utility of compounds with specific functional groups. The synthesis and applications of phosphonic acids suggest a landscape where compounds like 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide could play a role in the development of bioactive molecules or surface functionalization agents (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Biological Activities and Therapeutic Potentials

  • Anticancer Activities of Cinnamic Acid Derivatives : The exploration of cinnamic acid and its derivatives for their anticancer potentials highlights the importance of functional groups and structural analogues in medicinal chemistry. Research in this area underscores the potential of structurally related compounds, possibly including 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide, to contribute to the development of novel antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Environmental and Technological Applications

  • Advanced Oxidation Processes : The degradation of pollutants using advanced oxidation processes (AOPs) exemplifies the integration of chemical compounds in environmental technologies. This research area might benefit from compounds like 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide, especially in the development of new catalysts or absorbents for the removal of contaminants from water and soil (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

3-oxo-N-(4-phenyldiazenylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12(20)11-16(21)17-13-7-9-15(10-8-13)19-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFJIVKAJMBNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304391
Record name 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide

CAS RN

38659-87-9
Record name 3-Oxo-N-[4-(2-phenyldiazenyl)phenyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38659-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC165592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETOACETAMIDOAZOBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.